molecular formula C11H16FN5 B11737521 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11737521
M. Wt: 237.28 g/mol
InChI Key: UDQIKRHWFBIGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of an ethyl group, a fluorine atom, and two methyl groups attached to the pyrazole rings. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves several steps. One common method includes the reaction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions.

    Medicine: The compound is evaluated for its potential therapeutic properties.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:

    1-ethyl-3-methyl-5-fluoropyrazole: Similar in structure but lacks the additional pyrazole ring.

    1,4-dimethyl-3-ethyl-5-fluoropyrazole: Similar but with different substitution patterns.

    5-amino-1-ethyl-3-methylpyrazole: Contains an amino group instead of the fluorine atom.

The uniqueness of this compound lies in its dual pyrazole rings and specific substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H16FN5/c1-4-17-10(12)9(7-15-17)6-13-11-8(2)5-14-16(11)3/h5,7,13H,4,6H2,1-3H3

InChI Key

UDQIKRHWFBIGHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=C(C=NN2C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.